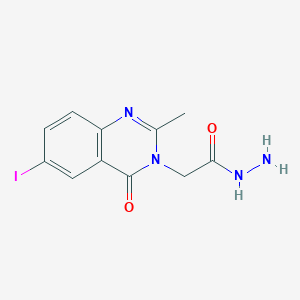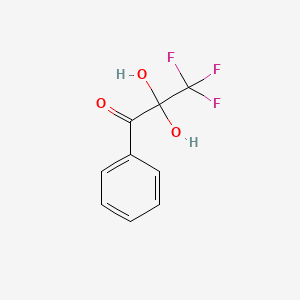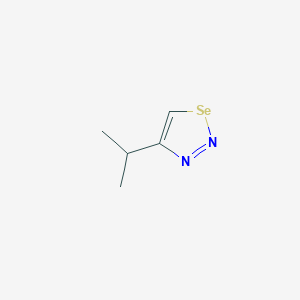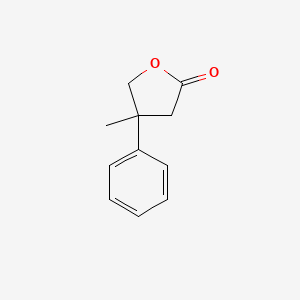![molecular formula C15H30O3Si B14672579 Methyl(3-{2-[(oxiran-2-yl)methoxy]ethoxy}prop-1-en-1-yl)dipropylsilane CAS No. 36930-12-8](/img/structure/B14672579.png)
Methyl(3-{2-[(oxiran-2-yl)methoxy]ethoxy}prop-1-en-1-yl)dipropylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl(3-{2-[(oxiran-2-yl)methoxy]ethoxy}prop-1-en-1-yl)dipropylsilane is a complex organic compound that features both an oxirane (epoxide) ring and a silane group. This compound is of interest due to its unique chemical structure, which allows it to participate in a variety of chemical reactions and applications in different fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(3-{2-[(oxiran-2-yl)methoxy]ethoxy}prop-1-en-1-yl)dipropylsilane typically involves the reaction of an epoxide with a silane compound. One common method includes the reaction of 3-(2-[(oxiran-2-yl)methoxy]ethoxy)prop-1-ene with dipropylchlorosilane in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl(3-{2-[(oxiran-2-yl)methoxy]ethoxy}prop-1-en-1-yl)dipropylsilane can undergo various types of chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: Reduction reactions can convert the epoxide ring into an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxirane ring is attacked by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Diols are the major products formed from the oxidation of the epoxide ring.
Reduction: Alcohols are produced from the reduction of the epoxide ring.
Substitution: The products depend on the nucleophile used, resulting in various substituted compounds.
Wissenschaftliche Forschungsanwendungen
Methyl(3-{2-[(oxiran-2-yl)methoxy]ethoxy}prop-1-en-1-yl)dipropylsilane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound can be used in the development of bioactive molecules and as a reagent in biochemical assays.
Industry: The compound is used in the production of specialty coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of Methyl(3-{2-[(oxiran-2-yl)methoxy]ethoxy}prop-1-en-1-yl)dipropylsilane involves the interaction of its functional groups with various molecular targets. The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is crucial for its applications in synthesis and material science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis[4-[(oxiran-2-yl)methoxy]phenyl]methane: Similar in having an oxirane ring but differs in the aromatic structure.
2-[(oxiran-2-yl)methoxy]ethanol: Contains an oxirane ring and an alcohol group, but lacks the silane functionality.
Hexanediol diglycidyl ether: Features two oxirane rings and a diol structure, used in epoxy resin formulations.
Uniqueness
Methyl(3-{2-[(oxiran-2-yl)methoxy]ethoxy}prop-1-en-1-yl)dipropylsilane is unique due to the presence of both an oxirane ring and a silane group, which imparts distinct reactivity and versatility in various applications.
Eigenschaften
CAS-Nummer |
36930-12-8 |
|---|---|
Molekularformel |
C15H30O3Si |
Molekulargewicht |
286.48 g/mol |
IUPAC-Name |
methyl-[3-[2-(oxiran-2-ylmethoxy)ethoxy]prop-1-enyl]-dipropylsilane |
InChI |
InChI=1S/C15H30O3Si/c1-4-10-19(3,11-5-2)12-6-7-16-8-9-17-13-15-14-18-15/h6,12,15H,4-5,7-11,13-14H2,1-3H3 |
InChI-Schlüssel |
BCUYRVVXGFJAPM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC[Si](C)(CCC)C=CCOCCOCC1CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


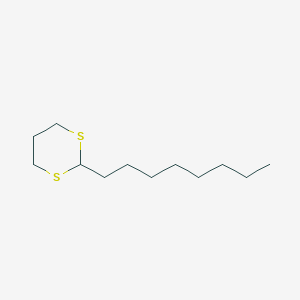
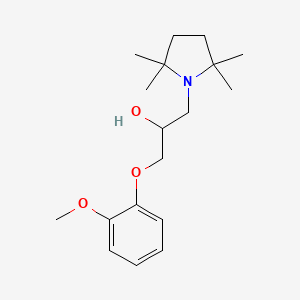

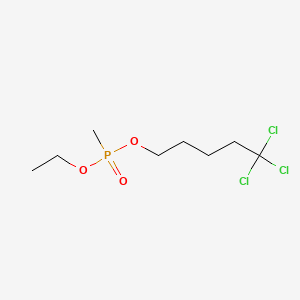

![Triethyl{3-oxo-3-[(triethylstannyl)oxy]propyl}silane](/img/structure/B14672530.png)
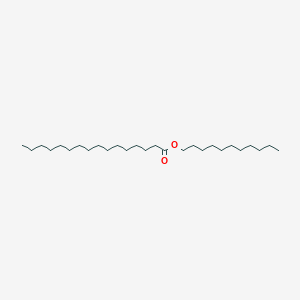

![1-[2-Methyl-3-(3-triethoxysilylpropylcarbamoylamino)phenyl]-3-(3-triethoxysilylpropyl)urea](/img/structure/B14672547.png)
